

# Spectroscopic Profile of 3,5-Difluoro-2-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Difluoro-2-nitrophenol

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This technical guide provides a detailed overview of the spectroscopic data for the compound **3,5-Difluoro-2-nitrophenol**. The information presented herein is essential for the characterization and utilization of this compound in research and development, particularly in the fields of medicinal chemistry and material science. This document compiles available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and outlines the general experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **3,5-Difluoro-2-nitrophenol**. Due to the limited availability of public data for this specific compound, expected ranges based on the functional groups present are provided where experimental values could not be sourced.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 3,5-Difluoro-2-nitrophenol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
10.87	d ( $J = 1.2$ Hz)	-OH
6.66 - 6.70	m	Ar-H
6.53 - 6.59	m	Ar-H

Solvent: CDCl<sub>3</sub>[\[1\]](#)

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 3,5-Difluoro-2-nitrophenol**

Chemical Shift (δ) ppm	Assignment
155 - 165	C-F
145 - 155	C-OH
135 - 145	C-NO <sub>2</sub>
100 - 115	Ar-C-H

Note: Experimentally determined data is not readily available. The predicted values are based on typical chemical shifts for carbons in substituted aromatic rings.

**Table 3: Predicted Infrared (IR) Absorption Bands for 3,5-Difluoro-2-nitrophenol**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3200 - 3600 (broad)	O-H stretch (phenol)
1500 - 1550 and 1300 - 1360 (strong)	N-O stretch (nitro group)
1600 - 1450	C=C stretch (aromatic ring)
1200 - 1000	C-F stretch (aryl fluoride)
1300 - 1200	C-O stretch (phenol)

Note: Specific experimental IR data is not available. The ranges are based on characteristic absorption frequencies for the respective functional groups.

**Table 4: Predicted Mass Spectrometry (MS) Data for 3,5-Difluoro-2-nitrophenol**

m/z	Interpretation
175.09	[M] <sup>+</sup> (Molecular Ion)
158.09	[M-OH] <sup>+</sup>
145.09	[M-NO] <sup>+</sup>
129.09	[M-NO <sub>2</sub> ] <sup>+</sup>
99.08	[M-NO <sub>2</sub> -HF] <sup>+</sup>

Note: Experimentally determined mass spectrum is not available. The predicted fragmentation is based on the molecular weight and common fragmentation patterns of phenols and nitroaromatic compounds.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard procedures for the spectroscopic analysis of aromatic compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,5-Difluoro-2-nitrophenol** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

The IR spectrum of solid **3,5-Difluoro-2-nitrophenol** can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm<sup>-1</sup>.

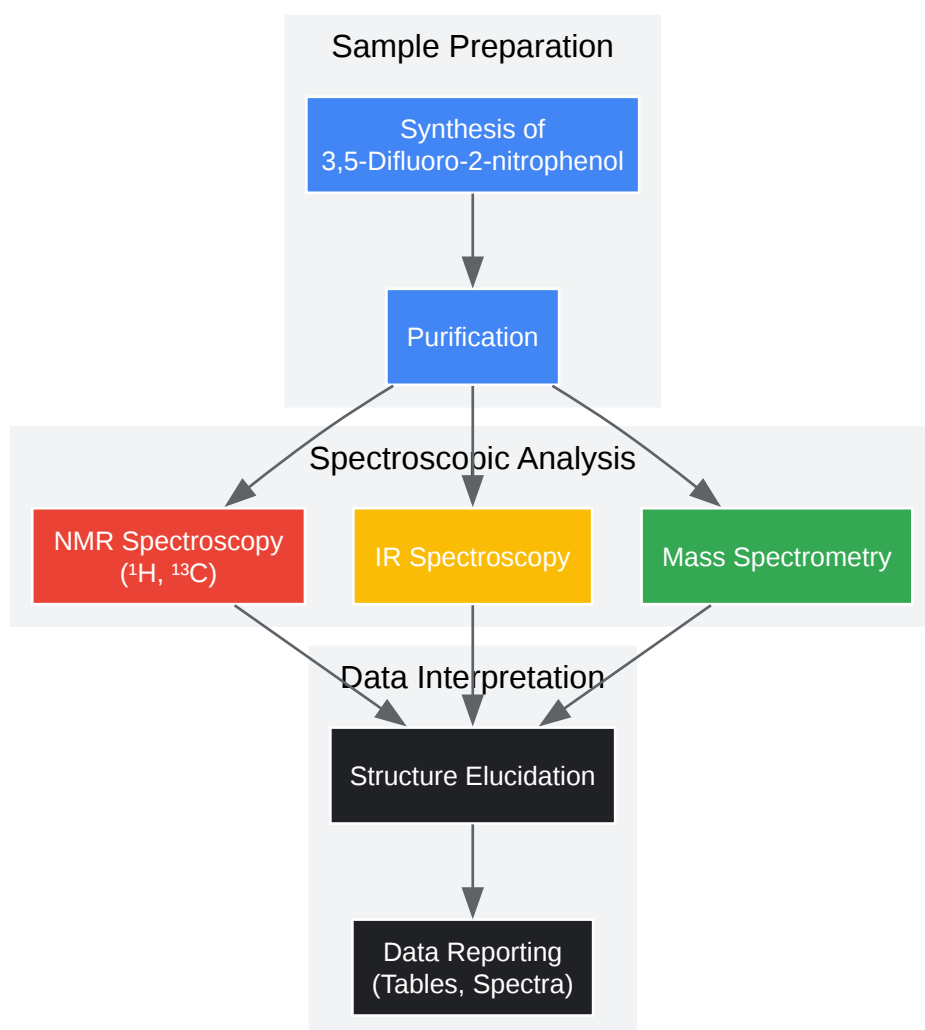
### Mass Spectrometry (MS)

Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the compound in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the ion source. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ).

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **3,5-Difluoro-2-nitrophenol**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **3,5-Difluoro-2-nitrophenol**.

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## References

- 1. 3,5-Difluoro-2-nitrophenol | 151414-46-9 [chemicalbook.com]
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